4-((5-Bromopyrimidin-2-yl)oxy)aniline
説明
Significance of Pyrimidine (B1678525) and Aniline (B41778) Scaffolds in Medicinal Chemistry and Chemical Biology
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities. nih.govresearchgate.nettandfonline.com As fundamental components of nucleic acids, pyrimidines are readily recognized by biological systems, making them ideal scaffolds for designing therapeutic agents. mdpi.com Their versatility has led to the development of drugs with anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govtandfonline.com The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov
Similarly, the aniline scaffold is a prevalent feature in many pharmaceuticals. While sometimes associated with metabolic liabilities, its derivatives are integral to a multitude of drugs due to their synthetic accessibility and ability to engage in crucial molecular interactions. The amino group of aniline can be readily modified, allowing for the fine-tuning of a compound's physicochemical properties and biological activity.
The combination of these two scaffolds into a single molecular entity, as seen in 4-((5-Bromopyrimidin-2-yl)oxy)aniline, creates a "hybrid" molecule with the potential for synergistic or novel biological effects. Research into such hybrid structures is a growing area of interest in the quest for new and more effective therapeutic agents. mdpi.comresearchgate.netmalariaworld.org
Overview of the Chemical Compound's Structural Features and Research Relevance
This compound is characterized by a 5-bromopyrimidine (B23866) ring linked to an aniline moiety via an ether bond at the 4-position of the aniline ring.
Key Structural Features:
5-Bromopyrimidine Ring: The bromine atom at the 5-position of the pyrimidine ring is a key feature. Halogen atoms can modulate the electronic properties of the ring and provide a site for further chemical modification through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.
Ether Linkage: The ether bond provides a degree of conformational flexibility, which can be important for optimal binding to a biological target.
Aniline Moiety: The primary amine group on the aniline ring is a crucial functional group. It can act as a hydrogen bond donor and a key site for derivatization to explore structure-activity relationships (SAR).
The research relevance of this compound stems from its potential as a building block or intermediate in the synthesis of more complex molecules, particularly kinase inhibitors. Many potent kinase inhibitors feature a substituted pyrimidine core that binds to the hinge region of the kinase ATP-binding site, while the aniline portion can be modified to interact with other regions of the enzyme, thereby enhancing potency and selectivity.
While no specific biological activity has been reported for this compound in the public scientific literature, its structural similarity to known bioactive molecules suggests it is a compound of interest for screening and further chemical elaboration.
Current Research Gaps and Future Directions for Compounds of This Type
The primary research gap concerning this compound is the lack of published data on its synthesis, characterization, and biological activity. To unlock its potential, future research should focus on several key areas:
Development of Efficient Synthesis Protocols: Establishing robust and scalable synthetic routes to this and related compounds is a fundamental first step.
Biological Screening: A comprehensive biological evaluation of this compound against a panel of relevant biological targets, such as a broad range of protein kinases, is necessary to identify any potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine and aniline rings would be crucial to understand how different substituents affect biological activity. For instance, replacing the bromine atom with other functional groups or modifying the aniline amine could lead to the discovery of potent and selective inhibitors of specific enzymes.
Exploration of Hybrid Molecules: The design and synthesis of novel hybrid molecules that incorporate the this compound scaffold with other pharmacophores could lead to compounds with enhanced efficacy or novel mechanisms of action. mdpi.commalariaworld.org This approach holds promise for overcoming drug resistance and improving the pharmacological profiles of existing therapies. mdpi.com
The future of research for compounds of this type lies in their potential to generate novel drug candidates, particularly in oncology. The modular nature of the pyrimidine-aniline scaffold allows for extensive chemical exploration, making it an attractive starting point for drug discovery programs.
Contextualization within Modern Drug Discovery Paradigms
Modern drug discovery is increasingly focused on the development of targeted therapies, which act on specific molecular targets implicated in disease. Kinase inhibitors are a prime example of this paradigm, and the pyrimidine-aniline scaffold is a well-established "privileged scaffold" for this class of drugs.
The structure of this compound aligns well with the principles of fragment-based drug discovery (FBDD) and lead-oriented synthesis. It can be considered a valuable fragment or starting point for the development of more complex and potent molecules.
Furthermore, the concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction. The pyrimidine-aniline scaffold is well-suited for the development of multi-targeted agents, such as dual kinase inhibitors, which can offer improved efficacy and a lower likelihood of resistance development. For instance, recent studies have focused on designing 2-substituted aniline pyrimidine derivatives as potent dual inhibitors of Mer and c-Met kinases for cancer treatment. nih.gov
Detailed Research Findings
As of the latest literature review, there are no specific, detailed research findings published for the compound this compound. Its presence is noted in chemical supplier catalogs, indicating its availability for research purposes. However, the potential of the pyrimidine-aniline scaffold is well-documented through the study of analogous compounds. The following table presents data from related pyrimidine-aniline derivatives to illustrate the biological activities that this class of compounds can exhibit.
Table 1: Biological Activity of Representative Pyrimidine-Aniline Derivatives
| Compound/Derivative Class | Target(s) | Biological Activity (IC50/EC50) | Therapeutic Area |
| 2-Substituted Aniline Pyrimidine Derivatives | Mer and c-Met kinases | 18.5 ± 2.3 nM (Mer), 33.6 ± 4.3 nM (c-Met) for compound 18c nih.gov | Anticancer nih.gov |
| 4-Aminoquinoline-pyrimidine hybrids | Plasmodium falciparum (CQ-sensitive and resistant strains) | Sub-micromolar to low micromolar range | Antimalarial researchgate.net |
| Thiazolidin-4-one clubbed pyrimidines | MCF-7 cancer cell line | IC50 = 7.53 ± 0.43 µM and 9.17 ± 0.31 µM for hybrids 20 and 21 | Anticancer mdpi.com |
| Indole-pyrimidine hybrids | Paw edema (anti-inflammatory model) | 43.17% inhibition for compounds 73 and 76 | Anti-inflammatory mdpi.com |
This table is for illustrative purposes to show the potential of the pyrimidine-aniline scaffold and the data does not pertain to this compound itself.
Structure
3D Structure
特性
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWKWSKOAISTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470179 | |
| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76660-37-2 | |
| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Chemical Compound
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-((5-Bromopyrimidin-2-yl)oxy)aniline, the most logical and common disconnection occurs at the ether C-O bond, which connects the pyrimidine (B1678525) ring to the aniline (B41778) moiety.
This disconnection yields two primary synthons: a 5-bromopyrimidin-2-yl cation equivalent and a 4-aminophenoxide anion equivalent. These correspond to two practical precursor molecules:
A substituted pyrimidine intermediate: Typically, this is a 5-bromopyrimidine (B23866) ring bearing a good leaving group at the C2 position. Halogens, such as chlorine, are common choices, making 5-bromo-2-chloropyrimidine (B32469) a key precursor.
An aniline precursor: The phenoxide is derived from 4-aminophenol (B1666318) .
Exploration of Precursor Synthesis Routes
The key pyrimidine intermediate is 5-bromo-2-chloropyrimidine. lookchem.com This compound is typically synthesized from a corresponding 2-hydroxypyrimidine (B189755) derivative through a halogenation reaction. A common laboratory and industrial method involves the treatment of 5-bromo-2-hydroxypyrimidine (B17364) with a strong chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comchemicalbook.com
Another approach begins with 2-hydroxypyrimidine, which is first brominated and then chlorinated. patsnap.comgoogle.com The bromination can be achieved using hydrobromic acid and hydrogen peroxide, followed by chlorination with phosphorus oxychloride in the presence of an organic amine catalyst. patsnap.comgoogle.com
| Starting Material | Reagents | Catalyst/Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-bromo-2-hydroxypyrimidine | Phosphorus oxychloride (POCl₃) | Triethylamine | Toluene | 80-85 °C | Not specified | chemicalbook.com |
| 5-bromo-2-hydroxypyrimidine | Hydrochloric acid (HCl) | Cetyltrimethylammonium chloride | N,N-dimethyl-formamide (DMF) | 40 °C | 91% | chemicalbook.com |
| 2-hydroxypyrimidine | 1. HBr, H₂O₂ 2. POCl₃ | Organic Amine (e.g., Triethylamine) | Not specified | Step 1: 30-100 °C Step 2: Heating | High | patsnap.comgoogle.com |
The aniline precursor required for the synthesis is 4-aminophenol. This is a widely used industrial chemical with well-established manufacturing processes. The most common route involves the nitration of phenol (B47542) to yield a mixture of isomers, from which 4-nitrophenol (B140041) is separated. The nitro group of 4-nitrophenol is then reduced to an amine group to give 4-aminophenol. wikipedia.org Common reduction methods include catalytic hydrogenation (e.g., using a Raney Nickel catalyst) or reduction with iron in an acidic medium. wikipedia.org
An alternative synthesis route starts from nitrobenzene. wikipedia.org Nitrobenzene can be partially hydrogenated or electrolytically converted to phenylhydroxylamine, which undergoes a Bamberger rearrangement to form 4-aminophenol. wikipedia.org
| Starting Material | Key Steps | Key Reagents | Reference |
|---|---|---|---|
| Phenol | 1. Nitration 2. Isomer Separation 3. Reduction | 1. Nitric Acid 3. Iron/Acid or H₂/Catalyst (e.g., Raney Ni) | wikipedia.org |
| Nitrobenzene | 1. Partial Reduction/Electrolysis 2. Bamberger Rearrangement | 1. H₂/Catalyst or Electrolytic Cell | wikipedia.org |
Main Coupling Reactions for Compound Formation
With the precursors in hand, the final and crucial step is the formation of the ether linkage between the pyrimidine and aniline rings. This is typically accomplished via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-O bond in this synthesis. In this reaction, the pyrimidine ring, which is electron-deficient, is susceptible to attack by nucleophiles. nih.gov The reaction is further activated by the presence of the bromo substituent.
The process involves the deprotonation of the hydroxyl group of 4-aminophenol with a base (such as potassium carbonate, K₂CO₃, or sodium hydride, NaH) to form the more nucleophilic phenoxide. This phenoxide then attacks the C2 position of 5-bromo-2-chloropyrimidine, displacing the chloride leaving group to form the desired diaryl ether. nih.gov The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures. nih.govrsc.org
| Pyrimidine Substrate | Aniline/Phenol Substrate | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| 2,4-dichloropyrimidine | N-(4-hydroxyphenyl) derivative | K₂CO₃ | DMF | 80 °C | nih.gov |
| 4-chloronitrobenzene | Aryl/Heteroarylamines | NaH | Toluene or DMSO | Ambient to Elevated | rsc.org |
Modern cross-coupling reactions offer powerful alternatives for the formation of diaryl ethers. These methods often proceed under milder conditions and can exhibit broader substrate scope.
Copper-Catalyzed Coupling (Ullmann Condensation): The Ullmann condensation is a classic method for forming diaryl ethers, involving the coupling of a phenol with an aryl halide in the presence of a copper catalyst. acs.org In the synthesis of this compound, 4-aminophenol would be coupled with 5-bromo-2-chloropyrimidine using a copper(I) or copper(II) source, often in the presence of a ligand and a base at high temperatures. acs.orgorganic-chemistry.org
Palladium-Catalyzed Coupling (Buchwald-Hartwig Etherification): Palladium-catalyzed C-O cross-coupling, a variant of the Buchwald-Hartwig amination, has become a versatile method for diaryl ether synthesis. nih.gov This reaction typically employs a palladium catalyst, a phosphine-based ligand, and a base to couple a phenol with an aryl halide. While highly effective for many substrates, its application to electron-deficient heterocycles like pyrimidines requires careful selection of the catalyst and ligand system to achieve good yields. researchgate.netacs.org
| Reaction Type | Catalyst | Ligand (Example) | Base (Example) | Solvent (Example) | Reference |
|---|---|---|---|---|---|
| Copper-Catalyzed (Ullmann-type) | CuI, Cu(OAc)₂ | Oxalamides, Phenanthroline | Cs₂CO₃, K₂CO₃ | DMF, MeCN, Toluene | acs.orgorganic-chemistry.org |
| Palladium-Catalyzed (Buchwald-Hartwig) | Pd(OAc)₂, Pd₂(dba)₃ | NIXANTPHOS, Buchwald-type phosphines | LiN(SiMe₃)₂, Cs₂CO₃ | Toluene, Dioxane, CPME | nih.govresearchgate.net |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. Several parameters can be systematically varied to achieve the desired outcome. These include the choice of base, solvent, reaction temperature, and reaction time.
Base Selection: The strength and nature of the base can significantly influence the reaction rate and yield. While weaker bases like potassium carbonate are commonly used, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can also be employed to ensure complete deprotonation of the phenol. researchgate.net The choice of base may also affect the regioselectivity of the reaction, which is discussed in the subsequent section.
Solvent Effects: Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are generally preferred for SNAr reactions as they can effectively solvate the reacting species and promote the reaction. The selection of the solvent can also be influenced by the reaction temperature, with higher boiling point solvents being suitable for reactions requiring more thermal energy.
Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures, often ranging from room temperature to over 100°C, to overcome the activation energy barrier. uni.luresearchgate.net The optimal temperature and reaction time are interdependent and need to be determined experimentally. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the point of maximum product formation and minimize the formation of byproducts.
The following interactive table summarizes typical reaction conditions that can be optimized for the synthesis of this compound based on analogous reactions.
| Parameter | Variation 1 | Variation 2 | Variation 3 |
| Base | K₂CO₃ | NaH | Cs₂CO₃ |
| Solvent | DMF | DMSO | Acetonitrile |
| Temperature | Room Temp. | 80°C | 120°C |
| Reactant Ratio (Phenol:Pyrimidine) | 1:1 | 1.2:1 | 1:1.2 |
Stereoselective and Regioselective Synthesis Considerations
For the synthesis of this compound, stereoselectivity is not a concern as the reactants and the final product are achiral. However, regioselectivity is a crucial aspect that needs to be carefully managed. The ambident nature of the 4-aminophenol nucleophile, which possesses both a hydroxyl and an amino group, presents the possibility of either O-arylation or N-arylation.
Generally, under basic conditions typically employed for SNAr reactions, the phenoxide anion is the more potent nucleophile compared to the neutral amino group, leading to preferential O-arylation. The use of bases like K₂CO₃ or NaH favors the deprotonation of the more acidic phenolic proton over the amino proton, thus directing the reaction towards the desired O-substituted product.
However, the choice of catalyst system can influence the regioselectivity. For instance, copper-catalyzed reactions have been shown to selectively promote either O- or N-arylation of aminophenols depending on the ligand used. While some copper-ligand systems favor O-arylation, others, particularly those involving palladium catalysts with specific phosphine (B1218219) ligands, can selectively yield the N-arylated product. For the synthesis of this compound, reaction conditions are typically chosen to favor the thermodynamically stable O-arylated product.
Furthermore, the pyrimidine ring itself presents two potential sites for nucleophilic attack if a dihalopyrimidine is used. In the case of 5-bromo-2-chloropyrimidine, the chlorine atom at the 2-position is significantly more activated towards nucleophilic substitution than the bromine atom at the 5-position. This is due to the electron-withdrawing effect of the two ring nitrogens being more pronounced at the C2 and C4/C6 positions. Therefore, the reaction with 4-aminophenol is expected to proceed with high regioselectivity at the 2-position of the pyrimidine ring.
Analytical and Purification Techniques for the Compound
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual solvent. A common purification method for this type of compound is column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically employed to elute the product from the column.
After purification, the identity and purity of the compound are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on both the aniline and pyrimidine rings. The chemical shifts and coupling patterns of these protons provide definitive information about the connectivity of the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Techniques such as electrospray ionization (ESI) would typically show a protonated molecular ion peak ([M+H]⁺).
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A sharp, single peak in the chromatogram indicates a high degree of purity.
Strategies for Chemical Derivatization and Analog Generation from 4 5 Bromopyrimidin 2 Yl Oxy Aniline
Modification of the Bromine Substituent
The bromine atom at the 5-position of the pyrimidine (B1678525) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Additionally, the bromine can be removed through reductive debromination.
Suzuki-Miyaura Cross-Coupling Reactions for Aryl/Heteroaryl Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of 4-((5-bromopyrimidin-2-yl)oxy)aniline, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring, leading to the synthesis of biaryl and heteroaryl-aryl structures.
The general reaction involves the coupling of the bromopyrimidine derivative with an aryl or heteroaryl boronic acid or boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of 5-Bromopyrimidine (B23866) Derivatives
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Ligand | PPh₃, dppf, SPhos, XPhos |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane, Toluene, DMF, Acetonitrile (B52724)/Water |
| Boron Reagent | Arylboronic acid, Arylboronic acid pinacol ester |
| Temperature | 80-120 °C |
This table presents generalized conditions based on Suzuki-Miyaura reactions of similar bromopyrimidine substrates.
A typical procedure would involve heating a mixture of this compound, the desired arylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent system such as a mixture of dioxane and water. The reaction progress is monitored by techniques like thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the desired 4-((5-arylpyrimidin-2-yl)oxy)aniline product is isolated and purified.
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This palladium- and copper-cocatalyzed reaction is an effective method for introducing alkynyl moieties onto the pyrimidine ring of this compound. The resulting alkynylated products are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions.
The reaction typically proceeds under mild conditions, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. The choice of palladium source, ligand, copper salt, and base can influence the reaction efficiency.
Table 2: Typical Conditions for Sonogashira Coupling of 5-Bromopyrimidines
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Copper Co-catalyst | CuI |
| Ligand | PPh₃, XPhos, SPhos |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene |
| Alkyne | Terminal alkyne |
| Temperature | Room temperature to 100 °C |
This table outlines generalized conditions based on Sonogashira reactions of related 5-bromopyrimidine substrates.
In a representative procedure, this compound would be reacted with a terminal alkyne in the presence of a catalytic amount of a palladium complex and copper(I) iodide, with an amine base like triethylamine in a solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne.
Buchwald-Hartwig Amination for Amine Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction provides a direct route to introduce primary or secondary amines at the 5-position of the pyrimidine ring of this compound. The resulting 5-aminopyrimidine derivatives are of significant interest in medicinal chemistry due to the prevalence of the amino group in bioactive molecules.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine (B1218219) ligand. A strong, non-nucleophilic base is also required to facilitate the catalytic cycle.
Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Condition |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, XPhos, RuPhos, BrettPhos |
| Base | NaOtBu, KOtBu, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Amine | Primary or secondary amine |
| Temperature | 80-110 °C |
This table presents generalized conditions based on Buchwald-Hartwig amination of various aryl bromides.
A general protocol would involve heating this compound with the desired amine, a palladium precatalyst, a suitable phosphine ligand, and a strong base in an anhydrous, aprotic solvent under an inert atmosphere. The reaction can be sensitive to air and moisture, requiring careful handling of reagents and solvents.
Reductive Debromination Strategies
Reductive debromination offers a method to replace the bromine atom with a hydrogen atom, yielding the parent 4-(pyrimidin-2-yloxy)aniline scaffold. This transformation can be useful when the bromine is no longer needed after serving as a directing group or a reactive handle for other modifications.
Various methods can achieve reductive dehalogenation. A notable approach is the use of a catalyst-free system. For instance, heating 5-bromopyrimidine derivatives in a mixture of dimethylformamide (DMF) and a trialkylamine can serve as a hydrogen source for the reduction. This method avoids the use of transition metal catalysts, offering a potentially more environmentally friendly and cost-effective alternative.
Table 4: Conditions for Catalyst-Free Reductive Debromination of 5-Bromopyrimidines
| Parameter | Condition |
| Reagents | Dimethylformamide (DMF), Triethylamine (Et₃N) |
| Temperature | 80-120 °C |
This table outlines conditions based on a reported catalyst-free dehalogenation method for 5-bromopyrimidine derivatives.
Functionalization of the Aniline (B41778) Nitrogen
The primary amino group of the aniline moiety is a nucleophilic center that can readily participate in various reactions to form amides and sulfonamides, further expanding the chemical diversity of derivatives.
Amidation and Sulfonamidation Reactions
The aniline nitrogen of this compound can be acylated with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides. Similarly, it can react with sulfonyl chlorides to yield sulfonamides. These functional groups are prevalent in pharmaceuticals and can significantly influence the physicochemical and biological properties of the parent molecule.
The synthesis of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide, a key intermediate in the synthesis of the drug Macitentan, provides a relevant example of sulfonamide formation on a related scaffold.
Table 5: General Conditions for Amidation and Sulfonamidation of Anilines
| Reaction | Reagents | Base | Solvent | Temperature |
| Amidation | Carboxylic acid, Coupling agent (e.g., EDCI, HATU) | DIPEA, Et₃N | DMF, CH₂Cl₂ | Room temperature |
| Amidation | Acyl chloride | Pyridine, Et₃N | CH₂Cl₂, THF | 0 °C to room temperature |
| Sulfonamidation | Sulfonyl chloride | Pyridine, Et₃N | CH₂Cl₂, THF | 0 °C to room temperature |
This table presents generalized conditions for the amidation and sulfonamidation of anilines.
For amidation, a typical procedure involves reacting this compound with a carboxylic acid in the presence of a coupling agent and a non-nucleophilic base. Alternatively, the aniline can be treated with a more reactive acyl chloride in the presence of a base to scavenge the HCl byproduct. For sulfonamidation, the aniline is reacted with a sulfonyl chloride, typically in the presence of a base like pyridine or triethylamine.
Alkylation and Reductive Amination Approaches
The primary aniline amine group is a key handle for derivatization, readily undergoing alkylation and reductive amination to generate secondary and tertiary amines.
Direct Alkylation: Direct N-alkylation of the aniline nitrogen with alkyl halides can be achieved, though it may sometimes suffer from issues of polyalkylation.
Reductive Amination: A more controlled and widely used method for generating N-substituted analogs is reductive amination. This two-step, one-pot process involves the initial reaction of the aniline with an aldehyde or ketone to form a Schiff base (imine) intermediate. The subsequent reduction of this imine with a suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, yields the desired secondary or tertiary amine. This method is highly versatile, allowing for the introduction of a wide array of substituents.
| Carbonyl Compound | Reducing Agent | Product |
|---|---|---|
| Benzaldehyde | Sodium Borohydride (NaBH4) | N-Benzyl-4-((5-bromopyrimidin-2-yl)oxy)aniline |
| Acetone | Sodium Triacetoxyborohydride (STAB) | N-Isopropyl-4-((5-bromopyrimidin-2-yl)oxy)aniline |
| Cyclohexanone | Sodium Borohydride (NaBH4) | N-Cyclohexyl-4-((5-bromopyrimidin-2-yl)oxy)aniline |
| Formaldehyde | Sodium Triacetoxyborohydride (STAB) | N,N-Dimethyl-4-((5-bromopyrimidin-2-yl)oxy)aniline |
Urea and Thiourea Formation
The nucleophilic aniline group readily reacts with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These functional groups are of significant interest in medicinal chemistry due to their ability to act as potent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. nih.gov The synthesis is typically a straightforward addition reaction performed in a suitable solvent. This approach allows for the introduction of a diverse range of substituents on the terminal nitrogen of the urea or thiourea moiety.
| Reagent | Product Class | Example Product Name |
|---|---|---|
| Phenyl isocyanate | Urea | 1-(4-((5-Bromopyrimidin-2-yl)oxy)phenyl)-3-phenylurea |
| Methyl isocyanate | Urea | 1-(4-((5-Bromopyrimidin-2-yl)oxy)phenyl)-3-methylurea |
| Phenyl isothiocyanate | Thiourea | 1-(4-((5-Bromopyrimidin-2-yl)oxy)phenyl)-3-phenylthiourea |
| Ethyl isothiocyanate | Thiourea | 1-(4-((5-Bromopyrimidin-2-yl)oxy)phenyl)-3-ethylthiourea |
Chemical Transformations of the Pyrimidine Ring System
The 5-bromo substituent on the pyrimidine ring is a versatile functional group for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. This position allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups.
Sonogashira Coupling: Reaction with terminal alkynes yields alkynyl-substituted pyrimidines. sigmaaldrich.com
Heck Coupling: Reaction with alkenes introduces vinyl substituents.
Buchwald-Hartwig Amination: Reaction with amines provides access to 5-amino-pyrimidine derivatives.
Stille Coupling: Reaction with organostannanes can also be used to form C-C bonds.
These transformations are fundamental for exploring the steric and electronic requirements of the C5 position for biological activity.
| Reaction Type | Coupling Partner | General Product Structure |
|---|---|---|
| Suzuki | Phenylboronic acid | 4-((5-Phenylpyrimidin-2-yl)oxy)aniline |
| Sonogashira | Phenylacetylene | 4-((5-(Phenylethynyl)pyrimidin-2-yl)oxy)aniline |
| Buchwald-Hartwig | Morpholine | 4-((5-Morpholinopyrimidin-2-yl)oxy)aniline |
| Heck | Styrene | 4-((5-Styrylpyrimidin-2-yl)oxy)aniline |
Strategic Design of Libraries for Structure-Activity Relationship (SAR) Exploration
The amenability of this compound to derivatization at multiple positions makes it an ideal scaffold for the construction of chemical libraries for SAR studies. medchemexpress.com A systematic exploration can be designed by varying substituents at three key diversification points (R¹, R², R³).
R¹ (Aniline Nitrogen): Introduction of various groups via reductive amination, acylation, or urea/thiourea formation to probe interactions requiring hydrogen bond donors/acceptors or specific steric bulk.
R² (Pyrimidine C5): Modification through cross-coupling reactions to explore a wide range of substituents, altering the electronic properties and shape of the molecule.
R³ (Aniline Ring): While less direct, electrophilic aromatic substitution on the aniline ring could introduce further diversity, although regioselectivity might be a challenge.
A combinatorial approach, where different functional groups are systematically introduced at R¹ and R², can rapidly generate a library of analogs to map the chemical space around the core scaffold.
| Diversification Point | Modification Chemistry | Example R-Groups |
|---|---|---|
| R¹ (Aniline-N) | Reductive Amination, Urea/Thiourea Formation | -H, -CH3, -Benzyl, -Cyclohexyl, -C(O)NH-Phenyl |
| R² (Pyrimidine-C5) | Suzuki, Sonogashira, Buchwald-Hartwig Coupling | -Br, -Phenyl, -Pyridyl, -Ethynyl-phenyl, -Morpholinyl |
| R³ (Aniline Ring) | Electrophilic Aromatic Substitution | -H, -Cl, -NO2 |
Methodologies for Biological Evaluation of the Chemical Compound and Its Analogs
Cell-Based Functional Assay Systems
Cellular Proliferation and Viability Assays
The initial assessment of the biological activity of 4-((5-Bromopyrimidin-2-yl)oxy)aniline and its analogs typically involves evaluating their impact on cell proliferation and viability. These assays determine the concentration at which a compound inhibits cell growth or induces cell death, providing key insights into its potency.
Commonly used methods are colorimetric or luminescence-based and measure metabolic activity as an indicator of cell viability. nih.gov
Tetrazolium Salt-Based Assays (MTT, MTS, XTT, WST-1): These assays rely on the reduction of tetrazolium salts by metabolically active cells into colored formazan (B1609692) products. nih.govsigmaaldrich.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for instance, produces a purple formazan that is measured spectrophotometrically after solubilization. nih.govsigmaaldrich.com The amount of formazan produced is proportional to the number of viable cells. sigmaaldrich.com
Resazurin (AlamarBlue) Assay: This assay uses the blue dye resazurin, which is reduced by viable cells to the pink, highly fluorescent resorufin. labome.com It is a stable and non-toxic assay, allowing for continuous monitoring of cell viability.
ATP-Based Luminescence Assays: The quantity of adenosine (B11128) triphosphate (ATP) in a cell population is a direct indicator of metabolic activity and viability. These assays use luciferase to catalyze the oxidation of luciferin (B1168401) in the presence of ATP, generating a light signal that is proportional to the ATP concentration. sigmaaldrich.com This method is known for its high sensitivity, capable of detecting as few as 0.01 picomoles of ATP. sigmaaldrich.com
These assays are typically performed in a high-throughput format, allowing for the rapid screening of multiple compounds at various concentrations to determine key parameters like the half-maximal inhibitory concentration (IC50). frontiersin.org
Table 1: Example Cellular Proliferation Data for Analogs of this compound
| Compound | Modification | Cell Line | IC50 (µM) | Assay Method |
|---|---|---|---|---|
| Analog A | - | MCF-7 (Breast Cancer) | 1.5 | MTT |
| Analog B | Fluorine at C4 of aniline (B41778) | MCF-7 (Breast Cancer) | 0.8 | MTT |
| Analog C | Methyl at C3 of aniline | MCF-7 (Breast Cancer) | 5.2 | MTT |
| Analog A | - | A549 (Lung Cancer) | 2.3 | ATP-Luminescence |
| Analog B | Fluorine at C4 of aniline | A549 (Lung Cancer) | 1.1 | ATP-Luminescence |
| Analog C | Methyl at C3 of aniline | A549 (Lung Cancer) | 8.9 | ATP-Luminescence |
Apoptosis and Necrosis Pathway Analysis
To understand the mechanism of cell death induced by compounds like this compound, it is essential to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Annexin V and Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based method. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. Double staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). mdpi.com
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays that measure the activity of key caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis. These assays often use a luminogenic substrate that releases a light signal upon cleavage by the active caspase.
Analysis of Apoptotic Proteins: The expression levels of proteins involved in the apoptotic pathway, such as those in the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and p53, can be analyzed using techniques like Western blotting. nih.gov For example, an increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. nih.gov
Table 2: Example Apoptosis Analysis in HepG2 Cells Treated with an Analog
| Treatment Group | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
|---|---|---|---|---|
| Control | 95.1 | 2.5 | 0.8 | 1.6 |
| Analog (IC50) | 55.3 | 25.4 | 15.1 | 4.2 |
Data adapted from studies on pyrimidine (B1678525) derivatives. mdpi.com
Cell Migration and Invasion Assays
For compounds with potential applications in oncology, evaluating their effect on cell migration and invasion is critical, as these processes are central to cancer metastasis. nih.gov
Wound-Healing (Scratch) Assay: This method assesses two-dimensional cell migration. A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored by microscopy, both in the presence and absence of the test compound. nih.gov This assay can be adapted to a high-throughput format using multi-well plates. nih.gov
Boyden Chamber (Transwell) Assay: This assay measures cell migration (chemotaxis) or invasion. Cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. For invasion assays, the membrane is coated with an extracellular matrix (ECM) component like Matrigel, which cells must degrade to pass through. merckmillipore.com The number of cells that migrate or invade to the lower side of the membrane is quantified, providing a measure of the compound's inhibitory effect. nih.gov
Table 3: Example Cell Invasion Data (Transwell Assay)
| Treatment | Cell Line | Invaded Cells (Relative to Control) |
|---|---|---|
| Control | MDA-MB-231 | 100% |
| Analog (1 µM) | MDA-MB-231 | 45% |
| Control | SKOV3 | 100% |
| Analog (1 µM) | SKOV3 | 52% |
Illustrative data based on findings for kinase inhibitors. nih.gov
High-Throughput Screening (HTS) and High-Content Screening (HCS) Platforms
To efficiently screen large libraries of analogs and investigate cellular mechanisms, automated screening platforms are indispensable.
High-Throughput Screening (HTS): HTS involves the automated testing of hundreds of thousands to millions of compounds in a biological assay. nih.gov The goal is to rapidly identify "hits"—compounds that show activity in a primary assay, such as inhibiting cell proliferation. HTS assays are designed to be simple, robust, and rapid, often involving a single measurement at a single compound concentration. arizona.edu
High-Content Screening (HCS): Also known as high-content analysis (HCA), HCS uses automated microscopy and sophisticated image analysis software to extract quantitative, multiparametric data from cell populations. fishersci.commoleculardevices.com Unlike HTS, which typically provides a single data point, HCS can simultaneously measure multiple cellular parameters, including cell morphology, protein localization, and organelle health. fishersci.com This provides a much richer, more detailed understanding of a compound's effects at the single-cell level. thermofisher.com For instance, an HCS platform could be used to quantify apoptosis, cell cycle arrest, and changes in cytoskeletal structure in response to an analog of this compound.
Table 4: Comparison of HTS and HCS Platforms
| Feature | High-Throughput Screening (HTS) | High-Content Screening (HCS) |
|---|---|---|
| Primary Goal | Hit identification | Lead characterization, mechanism of action |
| Throughput | Very high (100,000s of compounds/day) | Moderate to high (1,000s to 10,000s/day) |
| Data Output | Single data point per well (e.g., luminescence) | Multiparametric, image-based data per cell |
| Technology | Automated liquid handling, plate readers | Automated microscopy, image analysis software |
| Application | Primary screening of large compound libraries | Secondary screening, cytotoxicity, target validation |
Selectivity Profiling and Counter-Screening Methodologies
A critical step in developing a tool compound or drug candidate is to determine its specificity. For compounds like this compound, which may act as a kinase inhibitor due to its pyrimidine core, assessing selectivity across the human kinome is essential. nih.gov
Selectivity Profiling: This involves testing the compound against a large panel of related targets (e.g., hundreds of kinases) to determine its on-target potency versus off-target activity. crossfire-oncology.com This provides a selectivity profile that helps predict potential therapeutic efficacy and side effects. nih.gov Large-scale biochemical assays are often used, measuring the inhibition of kinase activity at a fixed ATP concentration. frontiersin.org The results can be quantified using metrics like a selectivity score, which relates the number of inhibited kinases to the total number tested. crossfire-oncology.com
Counter-Screening: Counter-screens are designed to eliminate false positives from primary screens. nih.gov False positives can arise from compounds that interfere with the assay technology (e.g., autofluorescence or luciferase inhibition) or that have undesirable, non-specific properties like cytotoxicity. sygnaturediscovery.comcreative-biolabs.com A cytotoxicity counter-screen is almost always performed for cell-based assays to ensure that the observed effect is not simply due to cell death. arizona.edu A technology counter-screen might involve running the assay in the absence of the biological target to identify compounds that directly inhibit the reporter enzyme. sygnaturediscovery.com
Table 5: Hypothetical Kinase Selectivity Profile for an Analog
| Kinase Target | IC50 (nM) | Kinase Family | Comment |
|---|---|---|---|
| Target Kinase X | 15 | Tyrosine Kinase | Primary Target |
| Off-Target Kinase A | 250 | Tyrosine Kinase | Weak off-target activity |
| Off-Target Kinase B | 1,500 | Serine/Threonine Kinase | >100-fold selective |
| Off-Target Kinase C | >10,000 | Tyrosine Kinase | Highly selective |
Ligand-Based and Target-Based Approaches for Target Identification and Validation
Identifying the specific molecular target(s) of a compound is a fundamental goal of drug discovery. Two complementary approaches are generally used. nih.gov
Target-Based Approaches: This "reverse pharmacology" approach begins with a known biological target that is hypothesized to be involved in a disease. nih.gov Compounds are then screened or designed to modulate the activity of this specific target. If this compound were hypothesized to inhibit a particular kinase, a target-based approach would involve developing a biochemical assay for that kinase and screening analogs for improved potency and selectivity. nih.gov Target validation, confirming the target's role in the disease, is a crucial component and can be achieved using genetic methods like gene knockout or RNA interference (RNAi) to mimic the effect of the inhibitor. nih.gov
Ligand-Based Approaches (Phenotypic Screening): This "classical pharmacology" approach starts with a compound that elicits a desired cellular phenotype (e.g., inhibition of cancer cell growth), without prior knowledge of its target. nih.gov The structure of the active compound (the ligand) is then used to infer the properties of its unknown target. Techniques include creating pharmacophore models that define the essential structural features required for activity and searching for proteins that could bind such a molecule. This approach is powerful for discovering novel targets and mechanisms of action. For pyrimidine derivatives, a combination of ligand-based design and target-based screening has been used to develop models for receptor antagonists. acs.org
Table 6: Comparison of Target Identification Approaches
| Aspect | Target-Based Approach | Ligand-Based (Phenotypic) Approach |
|---|---|---|
| Starting Point | A validated or hypothesized biological target | A compound with a desired cellular effect |
| Primary Goal | Find a molecule to modulate a known target | Identify the target of an active molecule |
| Key Challenge | Validating the link between the target and disease | Deconvoluting the molecular target(s) |
| Pros | Rational, mechanistically driven | Unbiased, potential for novel target discovery |
| Cons | May miss complex cellular interactions | Target identification can be difficult and slow |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Variation of Substituents and Core Structure
Systematic modifications of the 4-((5-Bromopyrimidin-2-yl)oxy)aniline scaffold have been crucial in elucidating structure-activity relationships. Studies on analogous 2-aryloxy-N-(pyrimidin-5-yl)acetamides and 2-substituted aniline (B41778) pyrimidine (B1678525) derivatives have provided significant insights. mdpi.commdpi.com
Aniline Moiety Modifications: The amino group on the aniline ring is a common point for derivatization. Acylation or substitution of this amine can significantly impact target binding and pharmacokinetic properties. For instance, in a series of Mer/c-Met dual inhibitors, the aniline nitrogen was acylated with various moieties, revealing that this position is critical for activity. mdpi.com
Pyrimidine Ring Substitutions: The bromine atom at the 5-position of the pyrimidine ring is a key feature. Its electron-withdrawing nature and size influence the electronic properties of the heterocyclic ring and can be a vector for further modification. In related series, replacing or modifying substituents on the pyrimidine ring has been shown to modulate potency and selectivity. For example, in a series of SLACK potassium channel inhibitors, various substituents on the phenyl ring of a 2-aryloxy moiety were explored. Analogs with 2-chloro, 4-chloro, and 4-trifluoromethyl substitutions demonstrated improved potency compared to the unsubstituted parent compound. mdpi.com
Ether Linkage Variation: The ether linkage provides a specific spatial orientation between the pyrimidine and aniline rings. While less commonly modified, replacing the oxygen atom with sulfur or an amino group can alter the molecule's conformation and hydrogen bonding capabilities, thereby affecting its biological profile.
The following table summarizes the impact of systematic variations on the activity of analogous compounds, based on published research findings.
| Scaffold Region | Substitution | Observed Effect on Activity | Reference Compound Class |
| Phenyl Ring (analogous to aniline) | 4-chloro | Increased potency | 2-Aryloxy-N-(pyrimidin-5-yl)acetamides |
| Phenyl Ring (analogous to aniline) | 4-trifluoromethyl | Increased potency | 2-Aryloxy-N-(pyrimidin-5-yl)acetamides |
| Phenyl Ring (analogous to aniline) | 4-cyano | Increased potency | 2-Aryloxy-N-(pyrimidin-5-yl)acetamides |
| Pyrimidine Ring | 2-Anilino substitution | Essential for kinase inhibition | 7-aryl-2-anilino-pyrrolopyrimidines |
| Aniline Moiety | Acylation | Pivotal for Mer/c-Met inhibition | 2-Substituted aniline pyrimidines |
Identification of Key Pharmacophoric Elements and Hot Spots
Pharmacophore modeling identifies the essential structural features required for biological activity. For the this compound scaffold and its analogs, several key elements have been identified.
Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring are crucial hydrogen bond acceptors, often interacting with hinge region residues in protein kinases. researchgate.net
Hydrogen Bond Donor: The aniline -NH2 group acts as a key hydrogen bond donor. Docking studies of similar pyrrolopyrimidine inhibitors suggest that this aniline nitrogen can form a salt bridge with key acidic residues like aspartate (ASP) in the kinase domain, which is essential for activity. researchgate.net
Aromatic/Hydrophobic Regions: The aniline and pyrimidine rings provide two distinct hydrophobic regions that engage in van der Waals interactions with nonpolar residues in the target's binding pocket.
Halogen Atom: The bromine atom at the C5 position of the pyrimidine can participate in halogen bonding or act as a hydrophobic feature, contributing to binding affinity. It also serves as a synthetic handle for creating further analogs.
These pharmacophoric features define the "hot spots" for molecular recognition, guiding the design of more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are used to correlate physicochemical properties of compounds with their biological activities. For classes of compounds similar to this compound, such as 1,2,4-triazolo[1,5-a]pyrimidine analogs, QSAR studies have been successfully applied. mdpi.com
These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) and using machine learning algorithms like multiple linear regression (MLR), support vector regression (SVR), and random forest regression (RFR) to build predictive models. mdpi.com For instance, a QSAR study on triazolopyrimidine analogs identified several key descriptors influencing antimalarial activity, including polar-surface-area-related parameters and logP. The resulting regression models provided useful data on the functionalities necessary for developing more potent analogs. mdpi.com Such approaches could be applied to a library of this compound derivatives to predict the activity of new compounds and prioritize their synthesis.
Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies Applied to This Compound Type
The core structure of this compound is well-suited for advanced drug design strategies like Fragment-Based Drug Discovery (FBDD) and scaffold hopping.
Fragment-Based Drug Discovery (FBDD): FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. nih.govnih.gov The 4-aminophenol (B1666318) or 2-oxy-5-bromopyrimidine moieties of the title compound could themselves be considered fragments. Once a fragment hit is identified and its binding mode is determined (often via X-ray crystallography), it can be elaborated or linked with other fragments to generate a more potent lead compound. This approach is highly efficient in exploring chemical space to find novel starting points for drug discovery. nih.gov
Scaffold Hopping: Scaffold hopping aims to discover structurally novel compounds by modifying the central core of a known active molecule while retaining its key pharmacophoric features. nih.govniper.gov.in This strategy is valuable for generating new intellectual property, improving physicochemical properties, or overcoming toxicity issues. niper.gov.in
Starting from the this compound scaffold, one could employ several scaffold hopping tactics:
Heterocycle Replacement: The pyrimidine ring could be replaced with other heterocycles like quinazoline, pyrrolopyrimidine, or thienopyrimidine to explore new interactions with the target. nih.govresearchgate.net
Ring Opening/Closure: The core structure could be modified by opening one of the rings or forming new ring systems to alter the conformational constraints of the molecule.
Topology-Based Hopping: This involves designing a completely new scaffold that maintains the 3D orientation of the key pharmacophoric elements. nih.gov
A successful example of scaffold hopping was reported where a 2-aminoimidazole (2-AI) heterocycle was replaced with a 2-aminopyrimidine (B69317) (2-AP) to generate new analogs that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This demonstrates the power of modifying the core heterocycle to develop compounds with improved or novel activities.
Conformational Analysis and its Impact on Biological Activity
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of the this compound scaffold helps to understand the spatial arrangement of its pharmacophoric features.
The central ether linkage introduces a degree of rotational freedom. The preferred torsion angles around the C-O-C bonds will determine the relative orientation of the aniline and pyrimidine rings. This orientation is crucial for fitting into the target's binding site. For example, in kinase inhibitors, the dihedral angle between two aromatic rings can dictate whether the molecule adopts the active conformation required to interact with both the hinge region and other key pockets. researchgate.net
Computational methods, such as molecular dynamics simulations, and experimental techniques, like NMR spectroscopy, can be used to study the conformational preferences of such molecules in different environments. unifi.it Understanding the low-energy, biologically active conformation allows for the design of more rigid analogs that are "pre-organized" for binding, potentially leading to increased potency and selectivity.
Mechanistic Investigations and Target Deconvolution Strategies
Approaches to Elucidate the Molecular Mechanism of Action
A common starting point is to assess the compound's effect on a panel of cell lines, observing changes in morphology, proliferation, or viability. Based on these initial findings, more sophisticated techniques can be utilized to dissect the underlying molecular events. These can range from traditional biochemical assays to advanced systems biology approaches.
Affinity Proteomics and Chemoproteomics for Target Deconvolution
Affinity proteomics and chemoproteomics are powerful techniques for identifying the direct binding partners of a small molecule from a complex biological mixture, such as a cell lysate. nih.gov These methods typically involve chemically modifying the compound of interest to incorporate a reactive group or an affinity tag.
In one common affinity chromatography approach, 4-((5-Bromopyrimidin-2-yl)oxy)aniline would be immobilized on a solid support, such as agarose (B213101) beads. nih.gov This "bait" is then incubated with a cellular proteome. Proteins that bind to the compound are captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.
An alternative strategy is the use of activity-based protein profiling (ABPP). This technique employs probes that covalently bind to the active sites of specific enzyme families. While not directly applicable to all compounds, a probe based on the this compound scaffold could potentially be designed to identify its enzymatic targets.
Table 1: Illustrative Data from an Affinity Proteomics Experiment for this compound
| Protein ID | Protein Name | Peptide Count | Fold Enrichment (Compound vs. Control) | Putative Function |
| P04637 | Tumor suppressor p53 | 15 | 8.2 | Transcription factor, cell cycle regulation |
| Q06830 | Mitogen-activated protein kinase 1 | 12 | 6.5 | Signal transduction, cell proliferation |
| P62258 | 14-3-3 protein zeta/delta | 10 | 5.1 | Signal transduction, apoptosis |
| P11362 | Hsp90-alpha | 9 | 4.7 | Chaperone, protein folding |
This table represents hypothetical data for illustrative purposes.
Gene Expression Profiling and Transcriptomic Analysis
To understand the downstream cellular response to this compound, gene expression profiling and transcriptomic analysis are invaluable tools. These methods, such as microarray analysis and RNA sequencing (RNA-Seq), measure the changes in messenger RNA (mRNA) levels across the entire genome following compound treatment.
By comparing the transcriptomic profile of treated cells to that of untreated controls, researchers can identify genes and signaling pathways that are significantly up- or downregulated. This information can provide crucial clues about the compound's MoA. For example, if treatment with this compound leads to the upregulation of genes involved in a specific metabolic pathway, it might suggest that the compound targets an enzyme or receptor within that pathway.
Table 2: Hypothetical Gene Expression Changes Induced by this compound
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Associated Pathway |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 2.5 | <0.01 | p53 signaling pathway |
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.1 | <0.01 | Apoptosis |
| CCND1 | Cyclin D1 | -1.8 | <0.05 | Cell cycle |
| VEGFA | Vascular Endothelial Growth Factor A | -2.3 | <0.01 | Angiogenesis |
This table represents hypothetical data for illustrative purposes.
Metabolomic and Lipidomic Profiling Following Compound Exposure
Metabolomics and lipidomics involve the comprehensive analysis of small molecule metabolites and lipids within a biological system. Exposure to a compound like this compound can induce significant changes in the cellular metabolome and lipidome, which can be detected using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Analyzing these changes can reveal which metabolic pathways are affected by the compound. For instance, an accumulation of a specific substrate and a depletion of its corresponding product could indicate the inhibition of the enzyme that catalyzes this reaction. This approach provides a functional readout of the compound's activity and can help to identify its direct or indirect targets.
Biophysical Methods for Direct Target Engagement Assessment (e.g., MST, ITC, SPR)
Once putative targets have been identified through methods like affinity proteomics or inferred from transcriptomic and metabolomic data, it is essential to confirm direct physical binding between the compound and the target protein. nih.gov Several biophysical techniques are available for this purpose, each with its own advantages.
Microscale Thermophoresis (MST) : MST measures the movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon ligand binding. xantec.comnicoyalife.com This technique requires only a small amount of sample and can be performed in complex biological matrices. nicoyalife.com A fluorescently labeled target protein would be titrated with increasing concentrations of this compound, and the change in thermophoretic movement would be used to determine the binding affinity. reichertspr.com
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. reichertspr.com This label-free technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique that detects molecular interactions in real-time. xantec.comreichertspr.com One of the interactants (e.g., the target protein) is immobilized on a sensor surface, and the other (e.g., this compound) is flowed over the surface. reichertspr.com Binding is detected as a change in the refractive index at the sensor surface, allowing for the determination of association and dissociation rate constants, in addition to the binding affinity. xantec.com
Table 3: Comparison of Biophysical Techniques for Target Engagement
| Technique | Principle | Key Parameters Measured | Advantages |
| Microscale Thermophoresis (MST) | Measures changes in molecular motion in a temperature gradient upon binding. nicoyalife.com | Binding affinity (Kd). | Low sample consumption, can be used in complex liquids. nicoyalife.com |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. reichertspr.com | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Label-free, provides full thermodynamic profile. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. xantec.com | Binding affinity (Kd), association/dissociation rates (ka/kd). | Label-free, real-time kinetics. xantec.com |
Preclinical Pharmacological and Toxicological Assessment Methodologies
In Vitro Metabolic Stability and Metabolite Identification Studies
The initial step in assessing the metabolic profile of a compound is to determine its stability in the presence of metabolic enzymes. These studies are crucial for predicting a drug's half-life and its potential for forming active or toxic metabolites.
Methodology:
Microsomal Stability Assay: The compound is incubated with liver microsomes (typically from human, rat, or mouse) which contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s. The concentration of the parent compound is measured over time using liquid chromatography-mass spectrometry (LC-MS) to determine its rate of degradation and calculate its intrinsic clearance and half-life. Studies on related azine derivatives have shown that compounds with a similar core structure can exhibit high metabolic stability, with over 97% of the compound remaining after incubation with human liver microsomes. researchgate.net
Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) provides a more comprehensive assessment, as it includes both Phase I and Phase II metabolic enzymes and active transport processes.
Metabolite Identification (MetID): Following incubation with microsomes or hepatocytes, samples are analyzed using high-resolution mass spectrometry. This allows for the identification of the chemical structures of metabolites formed through reactions like oxidation, hydrolysis, or conjugation. For aniline-containing compounds, potential metabolic pathways include oxidation of the aromatic ring. nih.gov For instance, studies on the related compound 4-bromoaniline (B143363) identified 2-amino-5-bromophenylsulphate as a major urinary metabolite in rats, indicating that ring hydroxylation followed by sulfation is a plausible metabolic route. nih.gov A slight metabolization leading to an oxidized derivative has been observed in analogous compounds. researchgate.net
Interactive Table: In Vitro Metabolic Stability Parameters Click on the headers to sort the data.
| Assay Type | System | Key Parameters Measured | Typical Interpretation |
| Microsomal Stability | Liver Microsomes (Human, Rat) | Half-life (t½), Intrinsic Clearance (CLint) | Predicts hepatic clearance rate. Short half-life may indicate rapid metabolism and poor bioavailability. |
| Hepatocyte Stability | Primary Hepatocytes | Half-life (t½), Metabolite Profile | Confirms microsomal findings and includes Phase II metabolism. |
| Metabolite ID | Microsomes, Hepatocytes + LC-MS/MS | Structure of Metabolites | Identifies potentially active or toxic metabolites. Guides structural modifications to improve stability. |
Plasma Protein Binding Determination
The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, efficacy, and clearance. Only the unbound fraction is free to interact with its target and be metabolized or excreted.
Methodology:
Equilibrium Dialysis: This is the gold standard method. The compound is added to plasma in a chamber separated by a semi-permeable membrane from a buffer-filled chamber. At equilibrium, the concentration of the compound in both chambers is measured to calculate the percentage bound to proteins.
Ultracentrifugation/Ultrafiltration: These methods physically separate the protein-bound fraction from the free fraction by centrifugal force or filtration, respectively. The concentration of the free drug in the resulting supernatant or filtrate is then quantified.
Membrane Permeability and Efflux Transport Studies
A compound's ability to cross biological membranes, such as the intestinal epithelium, is a key determinant of its oral absorption. Efflux transporters, like P-glycoprotein (P-gp), can actively pump compounds out of cells, reducing intracellular concentration and absorption.
Methodology:
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane, predicting its passive permeability.
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial layer mimicking the intestinal barrier. The rate of compound transport from the apical (intestinal lumen) to the basolateral (blood) side (A-to-B) and vice versa (B-to-A) is measured. The ratio of B-to-A to A-to-B transport (the efflux ratio) indicates whether the compound is a substrate for efflux transporters like P-gp.
Cytochrome P450 (CYP) Inhibition and Induction Assays
Assessing the potential for a compound to inhibit or induce CYP enzymes is critical for predicting drug-drug interactions (DDIs). nih.gov Inhibition of a CYP enzyme can lead to dangerously elevated plasma levels of co-administered drugs, while induction can decrease their efficacy. nih.gov
Methodology:
CYP Inhibition Assay: The compound is incubated with human liver microsomes or recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) and a known probe substrate for that enzyme. The ability of the test compound to inhibit the metabolism of the probe substrate is measured, and an IC50 value (the concentration required to cause 50% inhibition) is determined. Inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based), which requires more complex kinetic analysis. biomolther.orgnih.gov
CYP Induction Assay: This is typically performed using cultured human hepatocytes. The cells are treated with the test compound for 2-3 days, after which changes in the mRNA expression and/or activity of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) are measured. An increase in expression or activity indicates that the compound is a CYP inducer.
Interactive Table: CYP Interaction Assays Click on the headers to sort the data.
| Assay Type | Purpose | System | Endpoint |
| CYP Inhibition | Predict DDI potential (increased victim drug exposure) | Human Liver Microsomes, Recombinant CYPs | IC50 value |
| CYP Induction | Predict DDI potential (decreased victim drug efficacy) | Cultured Human Hepatocytes | Fold-increase in CYP mRNA/activity |
| Mechanism-Based Inhibition | Determine if inhibition is time-dependent and irreversible | Human Liver Microsomes | k_inact, K_I |
Early Toxicity Screening Panels
Early identification of potential liabilities can prevent the costly failure of a compound in later development stages. Key assays focus on cardiotoxicity, genotoxicity, and general cytotoxicity.
Methodology:
hERG Assay: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes. The effect of 4-((5-Bromopyrimidin-2-yl)oxy)aniline on the hERG channel is typically assessed using automated patch-clamp electrophysiology on cells expressing the channel. While some pyrimidine (B1678525) derivatives have been found to interact with the hERG channel, specific data for this compound is not publicly available. nih.gov
Genotoxicity Assays: These assays detect the potential for a compound to damage DNA. The standard screening panel includes the Ames test (bacterial reverse mutation assay) to detect point mutations and an in vitro micronucleus or chromosomal aberration assay in mammalian cells to detect chromosomal damage. The aniline (B41778) substructure present in the compound makes genotoxicity testing particularly relevant, as some aniline derivatives are known mutagens. nih.gov
Cytotoxicity Assays: These assays measure a compound's toxicity to cells by assessing parameters like cell viability, membrane integrity, or mitochondrial function. They are often performed against a panel of cell lines (e.g., HepG2, a human liver cell line) to identify potential organ-specific toxicity. For compounds being developed as anticancer agents, cytotoxicity against cancer cell lines is the desired therapeutic effect. nih.gov
Design and Interpretation of Pharmacokinetic (PK) Studies for Lead Compounds
Once a compound shows promising in vitro properties, its pharmacokinetic profile is evaluated in animal models (typically rodents). These studies are essential for understanding how the compound behaves in a living system and for selecting appropriate dose levels for efficacy and toxicology studies.
Study Design: A typical preclinical PK study involves administering the compound to animals (e.g., rats) via both intravenous (IV) and oral (PO) routes. Blood samples are collected at multiple time points after administration, and the concentration of the compound in plasma is quantified by LC-MS.
Interpretation of Key Parameters:
Clearance (CL): The volume of plasma cleared of the drug per unit time. This is compared to liver blood flow to understand the primary mechanism of elimination.
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A high Vd suggests extensive distribution into tissues.
Half-Life (t½): The time required for the plasma concentration of the drug to decrease by half.
Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation. It is calculated by comparing the area under the plasma concentration-time curve (AUC) from oral administration to that from intravenous administration. A related, more complex compound, Macitentan, which contains a (5-bromo-2-pyrimidinyl)oxy moiety, is known to have excellent pharmacokinetic properties. nih.gov
Considerations for Formulation and Delivery for Preclinical Testing
The formulation used to dissolve and deliver a compound can significantly impact the results of preclinical studies. The primary goal is to develop a simple, stable, and safe vehicle that ensures the compound remains in solution for administration.
Common Formulation Strategies:
In Vitro Assays: Compounds are typically dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, which is then diluted into the aqueous assay buffer.
In Vivo Studies: For oral administration, formulations can range from simple aqueous solutions or suspensions to more complex vehicles containing solubilizing agents like polyethylene (B3416737) glycol (PEG), cyclodextrins, or surfactants. For intravenous administration, the formulation must be sterile and ensure the compound does not precipitate in the bloodstream. The choice of vehicle is critical and must be tested to ensure it does not have its own pharmacological or toxicological effects.
Advanced Research Perspectives and Future Directions for 4 5 Bromopyrimidin 2 Yl Oxy Aniline Derivatives
Exploration as a Chemical Probe for Novel Biological Targets
The development of selective chemical probes is crucial for understanding complex biological systems and for the validation of new drug targets. rsc.org Derivatives of 4-((5-bromopyrimidin-2-yl)oxy)aniline are promising candidates for the development of such probes. Given that the pyrimidine (B1678525) core is a well-established hinge-binding motif for many kinases, these molecules can be adapted to explore the kinome. nih.gov
One advanced application is in the creation of photoaffinity probes. By incorporating a photoreactive group, these probes can be used to covalently label their protein targets upon UV irradiation. nih.gov This technique allows for the identification of both primary targets and potential off-targets within a complex proteome, providing a more comprehensive understanding of a compound's selectivity and mechanism of action. nih.gov Such probes derived from the pyrimidine-aniline scaffold could be instrumental in deorphanizing understudied kinases and identifying novel therapeutic targets in diseases like cancer and neurodegeneration. nih.gov
| Application Area | Probe Type | Potential Information Gained |
| Target Identification | Photoaffinity Probes | Covalent labeling of primary and off-targets. nih.gov |
| Kinome Profiling | Kinase-focused Libraries | Mapping the selectivity profile across the human kinome. nih.gov |
| Drug-Response Monitoring | Fluorescent Probes | Visualization of target engagement in living cells. mdpi.com |
Application in Targeted Protein Degradation (PROTACs, Molecular Glues)
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Two prominent TPD strategies are proteolysis-targeting chimeras (PROTACs) and molecular glues.
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. nih.gov The pyrimidine-aniline scaffold, with its proven affinity for various kinases, could serve as the target-binding component of a PROTAC. By linking a derivative of this compound to an E3 ligase ligand, it may be possible to induce the degradation of specific kinases, offering a more sustained and potent therapeutic effect compared to simple inhibition. nih.gov This approach is particularly promising for overcoming drug resistance mechanisms that arise from kinase overexpression.
Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation. enamine.net While the discovery of molecular glues has often been serendipitous, rational design strategies are emerging. The pyrimidine-aniline core could potentially be modified to act as a molecular glue, inducing the degradation of kinases that are otherwise difficult to target with traditional inhibitors. nih.gov
Development as a Component in Multitarget Ligands
The complexity of many diseases, particularly cancer, often involves the dysregulation of multiple signaling pathways. This has led to a growing interest in the development of multitarget ligands, or dual inhibitors, that can simultaneously modulate the activity of two or more key proteins.
The 2-substituted aniline (B41778) pyrimidine scaffold has already shown promise in this area. Recent studies have focused on the design and synthesis of derivatives that act as potent dual inhibitors of Mer and c-Met kinases, both of which are overexpressed in various tumors and contribute to cancer progression and metastasis. nih.govnih.gov By optimizing the substitutions on the aniline and pyrimidine rings, researchers have been able to achieve robust inhibitory activity against both kinases with a single molecule. nih.gov This multitargeted approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance.
| Target Combination | Therapeutic Area | Rationale |
| Mer/c-Met | Oncology | Overcomes redundant signaling pathways in tumor cells. nih.gov |
| EGFR/VEGFR | Oncology | Simultaneously inhibits tumor growth and angiogenesis. |
| Multiple Kinases | Neurodegeneration | Addresses the complex pathology of neurodegenerative diseases. nih.gov |
Integration into Personalized Medicine Strategies
Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup. nih.gov In oncology, this often involves identifying specific mutations in a patient's tumor and selecting a therapy that targets those mutations. nih.gov
Kinase inhibitors based on the pyrimidine-aniline scaffold are well-suited for integration into personalized medicine strategies. As our understanding of the genetic drivers of cancer deepens, it is becoming possible to identify patient populations with specific kinase alterations that are likely to respond to a particular inhibitor. For example, a patient with a tumor harboring an activating mutation in a specific kinase could be treated with a highly selective inhibitor derived from the this compound core that is designed to target that mutant kinase. This approach maximizes the potential for a positive therapeutic outcome while minimizing side effects. nih.gov
Emerging Synthetic Methodologies for Pyrimidine-Aniline Compounds
The efficient synthesis of diverse libraries of pyrimidine-aniline derivatives is essential for exploring their therapeutic potential. Recent advances in synthetic organic chemistry have provided new tools for the construction of these complex molecules.
Prospects for Clinical Translation based on the Compound's Core Scaffold
The clinical translation of a new therapeutic agent is a long and arduous process. However, the prospects for compounds based on the this compound core scaffold are promising, given the success of other pyrimidine-based drugs. The pyrimidine scaffold is a key component of numerous FDA-approved kinase inhibitors, demonstrating its clinical viability. nih.govuniroma1.it
Several pyrazolo[3,4-d]pyrimidine-based kinase inhibitors are currently in clinical trials for various cancers, and some have already been approved for clinical use. rsc.orgnih.gov The success of these compounds provides a strong precedent for the clinical development of new drugs based on the pyrimidine-aniline core. Furthermore, the pyrazolo[1,5-a]pyrimidine (B1248293) nucleus, another related scaffold, is present in two of the three marketed drugs for NTRK fusion cancers. mdpi.com As researchers continue to optimize the pharmacological properties of this compound derivatives, it is anticipated that lead candidates will emerge with the potential to enter clinical trials and ultimately benefit patients.
Q & A
Q. What are the optimized synthetic routes for 4-((5-Bromopyrimidin-2-yl)oxy)aniline, and how can researchers validate intermediate purity?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 5-bromo-2-chloropyrimidine and 4-aminophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key steps include:
- Intermediate Isolation : Purify intermediates (e.g., 5-bromo-2-chloropyrimidine) via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted 4-aminophenol or byproducts.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
Q. How should researchers assess solubility and stability for this compound in common solvents?
Methodological Answer:
- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) via UV-Vis spectroscopy (λmax ~270 nm).
- Example Data :
| Solvent | Solubility (mg/mL) | Stability (24h) |
|---|---|---|
| DMSO | >50 | Stable |
| Water | <0.1 | Hydrolyzes |
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
Q. What strategies are effective for designing biological activity assays involving this compound?
Methodological Answer:
- Target Identification : Screen against kinase libraries (e.g., EGFR, VEGFR) using fluorescence polarization.
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets. Prioritize targets with Glide scores < −7.0 kcal/mol.
- Validation : Confirm inhibition via enzymatic assays (IC₅₀ determination).
Q. How can reaction byproducts be systematically identified and quantified during synthesis?
Methodological Answer:
Q. What advanced techniques validate crystallographic data quality for this compound?
Methodological Answer:
- Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities.
- Validation Metrics :
- Twinned Data : Use SHELXL TWIN commands for refinement.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Variable Screening : Test parameters like solvent polarity (DMF vs. DMSO), base strength (K₂CO₃ vs. Cs₂CO₃), and reaction time (12–48 hr).
- Statistical Analysis : Apply ANOVA to identify significant yield differences (p < 0.05).
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
